molecular formula C15H16N2OS B3834878 N-(2,3-dihydro-1H-inden-2-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide

N-(2,3-dihydro-1H-inden-2-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide

Cat. No.: B3834878
M. Wt: 272.4 g/mol
InChI Key: DRWIKGQQPUBFCN-UHFFFAOYSA-N
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Description

The compound “N-(2,3-dihydro-1H-inden-2-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide” is a complex organic molecule that contains an indenyl group (a bicyclic compound that is a fusion of a benzene ring and a cyclopentene ring), a thiazole group (a heterocyclic compound that contains both sulfur and nitrogen in the ring), and a carboxamide group (a functional group derived from carboxylic acids) .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indenyl group is a bicyclic structure, the thiazole is a five-membered ring with sulfur and nitrogen, and the carboxamide group contains a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For instance, the carboxamide group might be involved in condensation reactions, and the thiazole ring might undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds such as N-2,3-dihydro-1H-inden-2-yl-N-propylamine have a molecular weight of 175.27 and are solid at room temperature .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for specific safety information .

Future Directions

The future research directions could involve exploring the biological activity of this compound and its potential applications in medicine or other fields. Further studies could also focus on optimizing the synthesis process and investigating the reactivity of the compound .

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10-16-14(9-19-10)15(18)17(2)13-7-11-5-3-4-6-12(11)8-13/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWIKGQQPUBFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N(C)C2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1H-inden-2-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide
Reactant of Route 2
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N-(2,3-dihydro-1H-inden-2-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1H-inden-2-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1H-inden-2-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1H-inden-2-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide
Reactant of Route 6
N-(2,3-dihydro-1H-inden-2-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide

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